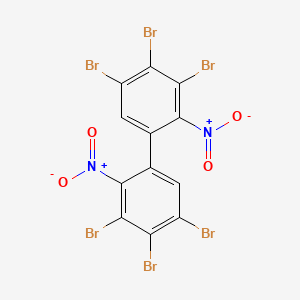
3,3',4,4',5,5'-Hexabromo-2,2'-dinitrobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl is a polybrominated biphenyl compound. Polybrominated biphenyls are a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications. due to their toxicity and persistence in the environment, their use is heavily regulated or banned in many regions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl typically involves the bromination of biphenyl compounds followed by nitration. The process can be summarized as follows:
Bromination: Biphenyl is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at specific positions on the biphenyl ring.
Industrial Production Methods
Industrial production of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to ensure uniform bromination.
Controlled nitration: Employing precise temperature and concentration controls to achieve the desired product yield and purity.
化学反应分析
Types of Reactions
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Products with amino groups replacing the nitro groups.
科学研究应用
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its toxicity and environmental persistence.
Medicine: Studied for its potential effects on human health, including its role as an endocrine disruptor.
Industry: Historically used as a flame retardant in plastics, textiles, and electronic devices
作用机制
The mechanism of action of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the xenobiotic response element promoter region of genes it activates. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
相似化合物的比较
Similar Compounds
- 3,3’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
Uniqueness
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl is unique due to the presence of both bromine and nitro groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity compared to other polybrominated biphenyls .
属性
分子式 |
C12H2Br6N2O4 |
|---|---|
分子量 |
717.6 g/mol |
IUPAC 名称 |
1,2,3-tribromo-4-nitro-5-(3,4,5-tribromo-2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H2Br6N2O4/c13-5-1-3(11(19(21)22)9(17)7(5)15)4-2-6(14)8(16)10(18)12(4)20(23)24/h1-2H |
InChI 键 |
XQQXDDARUVUCNY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)[N+](=O)[O-])C2=CC(=C(C(=C2[N+](=O)[O-])Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13404316.png)
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)

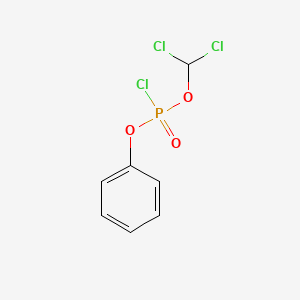
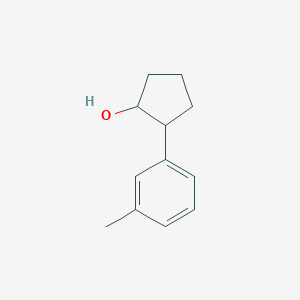
![2-amino-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13404344.png)
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
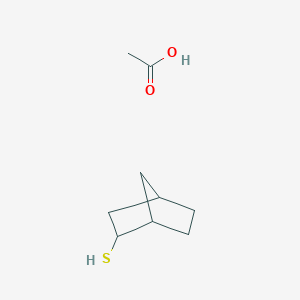
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)
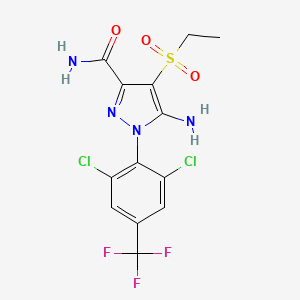


![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
